An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Dimethyl-1,4-diazepane
An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Dimethyl-1,4-diazepane
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are associated with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of their interactions with biological targets.[3] Specifically, N-substituted 1,4-diazepanes, such as the title compound 1,7-Dimethyl-1,4-diazepane, are of significant interest as they can serve as key intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry. This guide provides a comprehensive overview of a robust synthetic route to 1,7-Dimethyl-1,4-diazepane and a detailed analysis of its structural characterization.
Strategic Approach to the Synthesis of 1,7-Dimethyl-1,4-diazepane
The synthesis of 1,7-Dimethyl-1,4-diazepane is most effectively approached in a two-step sequence. The first step involves the construction of the core 1,4-diazepane ring, also known as homopiperazine. This is followed by the exhaustive methylation of the two secondary amine functionalities to yield the desired tertiary amine. This strategic disconnection allows for a more controlled and higher-yielding synthesis compared to a single-step approach.
Figure 1: A high-level overview of the two-step synthetic strategy for 1,7-Dimethyl-1,4-diazepane.
Part I: Synthesis of the 1,4-Diazepane (Homopiperazine) Precursor
The formation of the 1,4-diazepane ring is achieved through a classical cyclization reaction between ethylenediamine and a suitable three-carbon electrophile, such as 1,3-dihalopropane. The use of a high-dilution technique can be beneficial to favor the intramolecular cyclization over intermolecular polymerization. A common approach involves the reaction of ethylenediamine with 1,3-dibromopropane.
Experimental Protocol: Synthesis of 1,4-Diazepane
-
Reaction Setup: A solution of ethylenediamine (1.0 eq) in a suitable high-boiling solvent such as ethanol or n-butanol is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. A weak base, such as potassium carbonate (2.2 eq), is added to neutralize the hydrobromic acid formed during the reaction.
-
Addition of Reagent: A solution of 1,3-dibromopropane (1.0 eq) in the same solvent is added dropwise to the refluxing ethylenediamine solution over several hours. The slow addition is crucial to maintain a low concentration of the dihaloalkane, thereby promoting the desired intramolecular cyclization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure 1,4-diazepane.
Part II: N-Methylation via the Eschweiler-Clarke Reaction
With the 1,4-diazepane precursor in hand, the final step is the exhaustive methylation of both secondary amine nitrogens. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is a high-yielding reductive amination process that specifically introduces methyl groups without the risk of forming quaternary ammonium salts.[4][5][6] The reaction utilizes an excess of formic acid and formaldehyde; formaldehyde provides the methyl group, and formic acid acts as the reducing agent.[7]
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. This process is repeated for the second secondary amine to yield the final dimethylated product.
Figure 2: Simplified mechanism of the Eschweiler-Clarke methylation of 1,4-diazepane.
Experimental Protocol: Synthesis of 1,7-Dimethyl-1,4-diazepane
-
Reaction Setup: 1,4-Diazepane (1.0 eq) is dissolved in an excess of formic acid (e.g., 5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde (37 wt. %, excess, e.g., 5-10 eq) is added portion-wise to the stirred solution. The addition may be exothermic, so cooling might be necessary initially.
-
Heating: The reaction mixture is then heated to reflux for several hours until the evolution of carbon dioxide ceases.
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS to confirm the formation of the dimethylated product and the disappearance of the starting material and the monomethylated intermediate.
-
Work-up and Purification: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then made strongly alkaline with a concentrated solution of sodium hydroxide or potassium hydroxide and extracted with a suitable organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude 1,7-Dimethyl-1,4-diazepane is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Comprehensive Characterization of 1,7-Dimethyl-1,4-diazepane
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,7-Dimethyl-1,4-diazepane. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.
-
N-Methyl Protons: A sharp singlet is expected for the six protons of the two equivalent methyl groups attached to the nitrogen atoms.
-
Ring Protons: The protons on the diazepane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
N-Methyl Carbons: A signal corresponding to the two equivalent methyl carbons attached to the nitrogen atoms.
-
Ring Carbons: Signals for the carbon atoms of the diazepane ring.
| Predicted NMR Data for 1,7-Dimethyl-1,4-diazepane | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| N-CH₃ (s, 6H) | ~ 2.3 - 2.5 |
| Ring-CH₂ (m, 8H) | ~ 2.5 - 2.8 |
| Ring-CH₂ (m, 2H) | ~ 1.7 - 1.9 |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| N-CH₃ | ~ 45 - 48 |
| Ring-C | ~ 55 - 60 |
| Ring-C | ~ 25 - 30 |
Note: The predicted chemical shifts are based on data for analogous N-methylated cyclic amines and may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule. For 1,7-Dimethyl-1,4-diazepane, the key feature is the absence of N-H stretching vibrations, confirming the exhaustive methylation of the secondary amines.
| Predicted IR Data for 1,7-Dimethyl-1,4-diazepane | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (aliphatic) | 2950 - 2800 |
| C-N stretch | 1250 - 1020 |
| Absence of N-H stretch | No significant absorption at 3300-3500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1,7-Dimethyl-1,4-diazepane (C₇H₁₆N₂), which is 128.22 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for cyclic amines involve alpha-cleavage, leading to the formation of stable iminium ions.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of 1,7-Dimethyl-1,4-diazepane, commencing with the cyclization of ethylenediamine and 1,3-dihalopropane to form the 1,4-diazepane core, followed by a robust Eschweiler-Clarke N-methylation. The detailed experimental protocols and the predicted comprehensive characterization data provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The methodologies described herein are scalable and utilize readily available reagents, making 1,7-Dimethyl-1,4-diazepane an accessible building block for further synthetic endeavors.
References
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved February 7, 2024, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023, December 1). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020, January 27). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 7, 2024, from [Link]
- Synthetic method for homopiperazine. (2013, October 23). Google Patents.
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]
-
Solid-state NMR and 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023, December 14). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. (2012, September 1). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
C-4 (explosive). (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved February 7, 2024, from [Link]
-
Zolpidem. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]
-
Tert-butyl 1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
-
2,2-Dimethyl-1,4-butanediamine. (n.d.). The Automated Topology Builder. Retrieved February 7, 2024, from [Link]
-
Notes-Homopiperazine and Its Derivatives. II. A Convenient Synthesis. (n.d.). PDF Free Download. Retrieved February 7, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
